N-2-naphthyl-3-propoxybenzamide
Description
N-2-Naphthyl-3-propoxybenzamide is a benzamide derivative characterized by a naphthalene ring linked to a benzamide core via a propoxy (-OCH₂CH₂CH₃) group at the 3-position. The compound’s synthesis typically involves coupling reactions between substituted benzoic acids and naphthylamine derivatives, utilizing agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Properties
IUPAC Name |
N-naphthalen-2-yl-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-12-23-19-9-5-8-17(14-19)20(22)21-18-11-10-15-6-3-4-7-16(15)13-18/h3-11,13-14H,2,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUUKSNIQEGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 3-propoxy group in this compound may enhance steric accessibility compared to 4-propoxy isomers, influencing receptor binding .
- Alkoxy Chain Length : Propoxy (C3) offers a balance between lipophilicity and solubility; longer chains (e.g., butoxy) increase hydrophobicity but reduce bioavailability .
- Functional Groups : Electron-withdrawing groups (e.g., sulfonyl in ) improve stability, while electron-donating groups (e.g., methoxy in ) enhance reactivity.
Anticancer Potential:
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-fluorobenzamide : Exhibits anticancer activity via apoptosis induction, attributed to the fluorine atom’s electronegativity.
Enzyme Inhibition:
- N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide : Inhibits h-NTPDase1 (IC₅₀ = 0.8 µM) due to sulfonamide and morpholine groups.
- This compound : Lacks sulfonamide moieties but may target similar enzymes via naphthyl-mediated hydrophobic interactions.
Neuroprotective Effects:
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide : Shows neuroprotection through antioxidant mechanisms.
- This compound : Propoxy’s larger size compared to methoxy could improve blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
